![molecular formula C9H7ClO B075481 5-Chloro-3-methylbenzofuran CAS No. 1125-41-3](/img/structure/B75481.png)
5-Chloro-3-methylbenzofuran
Overview
Description
5-Chloro-3-methylbenzofuran is a chemical compound with the CAS Number: 1125-41-3 . It has a molecular weight of 166.61 .
Molecular Structure Analysis
The molecular formula of 5-Chloro-3-methylbenzofuran is C9H7ClO . It’s a benzofuran derivative, which means it contains a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .Physical And Chemical Properties Analysis
5-Chloro-3-methylbenzofuran is a liquid at ambient temperature . It has a flash point of 232-233 .Scientific Research Applications
Antimicrobial Agents
Benzofuran and its derivatives, including 5-Chloro-3-methylbenzofuran, have been identified as promising structures for the development of new therapeutic agents, particularly in the field of antimicrobial therapy . Resistance to antibiotics is a major global problem, and there is an urgent need to develop new therapeutic agents . Benzofuran derivatives have been found to be efficient in diverse fields of antimicrobial therapy .
Safety and Hazards
Mechanism of Action
Target of Action
Benzofuran compounds, which 5-chloro-3-methylbenzofuran is a derivative of, have been found to interact with various biological targets . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels, leading to their observed biological effects .
Biochemical Pathways
Benzofuran derivatives are known to interact with a variety of biochemical pathways, influencing the chemical reactions of cells in various species and organs . The downstream effects of these interactions can vary widely, depending on the specific compound and its targets .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
Benzofuran derivatives are known to have a wide array of biological activities, leading to various molecular and cellular effects . For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
properties
IUPAC Name |
5-chloro-3-methyl-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSSYXMLLXIOCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465365 | |
Record name | 5-CHLORO-3-METHYLBENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methylbenzofuran | |
CAS RN |
1125-41-3 | |
Record name | 5-CHLORO-3-METHYLBENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-chloro-3-methylbenzofuran as a scaffold in drug discovery?
A1: 5-Chloro-3-methylbenzofuran serves as a versatile building block in medicinal chemistry. Its derivatives have demonstrated promising biological activities, particularly as inhibitors of aldose reductase (AR) [, ]. AR is an enzyme implicated in the pathogenesis of diabetic complications, making its inhibitors potential therapeutic agents. Additionally, research has explored the antibacterial and antifungal properties of 5-chloro-3-methylbenzofuran derivatives [, ].
Q2: How do 5-chloro-3-methylbenzofuran derivatives inhibit aldose reductase, and what are the downstream effects of this inhibition?
A2: While the exact mechanism of action might vary depending on the specific derivative, research suggests that certain 5-chloro-3-methylbenzofuran derivatives act as potent and selective inhibitors of AR [, ]. By inhibiting AR, these compounds aim to block the excess glucose flux through the polyol pathway, a metabolic pathway that becomes hyperactive under diabetic conditions. This excessive glucose flux contributes to the accumulation of sorbitol and fructose in tissues, leading to diabetic complications.
Q3: What are the structural characteristics of 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one, and how do they relate to its potency as an AR inhibitor?
A3: 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one represents a specific 5-chloro-3-methylbenzofuran derivative exhibiting remarkable potency as a non-carboxylic acid, non-hydantoin AR inhibitor [, ]. Its structure features the 5-chloro-3-methylbenzofuran moiety linked to a pyridazinone ring via a sulfonyl group. This particular arrangement and the presence of specific substituents likely contribute to its high affinity for the AR enzyme, leading to potent inhibition.
Q4: Have any studies investigated the structure-activity relationships (SAR) of 5-chloro-3-methylbenzofuran derivatives?
A4: Yes, research has explored the SAR of 5-chloro-3-methylbenzofuran derivatives, particularly in the context of AR inhibition []. Studies have investigated the impact of modifying substituents on the benzofuran and pyridazinone rings, as well as altering the linker group. These modifications aimed to understand how different structural features influence the potency, selectivity, and pharmacokinetic properties of these inhibitors.
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